((3-Chlorophenyl)sulfonyl)proline

描述

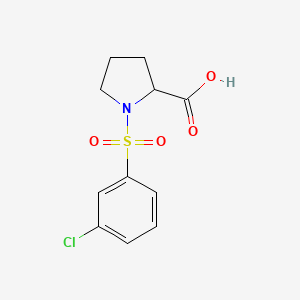

((3-Chlorophenyl)sulfonyl)proline: is a chemical compound with the molecular formula C11H12ClNO4S and a molecular weight of 289.74 g/mol . It is a derivative of proline, a naturally occurring amino acid, and contains a chlorophenyl group attached to a sulfonyl group, which is further connected to the proline ring. This compound is primarily used in research and development, particularly in the fields of organic and medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ((3-Chlorophenyl)sulfonyl)proline typically involves the reaction of proline with 3-chlorobenzenesulfonyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, and requires a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction proceeds as follows:

- Dissolve proline in dichloromethane.

- Add triethylamine to the solution.

- Slowly add 3-chlorobenzenesulfonyl chloride to the mixture while stirring.

- Allow the reaction to proceed at room temperature for several hours.

- After completion, the reaction mixture is washed with water and the organic layer is separated.

- The product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis .

化学反应分析

Types of Reactions: ((3-Chlorophenyl)sulfonyl)proline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Amino or thiol-substituted derivatives.

科学研究应用

Biological Applications

1. Antitumor Activity

Research has demonstrated that compounds derived from ((3-Chlorophenyl)sulfonyl)proline exhibit significant antitumor properties. For instance, studies have shown that derivatives of sulfonamides can effectively target cancer cell lines such as MCF-7 (breast cancer) and SKOV3 (ovarian cancer). The synthesized products from these reactions displayed promising cytotoxicity, indicating potential for development as anticancer agents .

2. Antiviral Properties

Sulfonamide derivatives, including those related to this compound, have been investigated for their antiviral effects against viruses such as dengue fever and Ebola. These compounds may inhibit viral replication or enhance host immune responses, making them candidates for further antiviral drug development .

3. Central Nervous System Disorders

The compound's structural characteristics allow it to interact with biological targets involved in neurodegenerative diseases. Preliminary studies suggest that proline derivatives can modulate pathways associated with Alzheimer's disease and other central nervous system disorders, although more research is needed to elucidate the mechanisms involved .

Table 1: Summary of Biological Activities of this compound Derivatives

作用机制

The mechanism of action of ((3-Chlorophenyl)sulfonyl)proline involves its interaction with specific molecular targets in biological systems. The sulfonyl group can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The chlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets . The proline moiety contributes to the compound’s stability and bioavailability .

相似化合物的比较

- ((4-Chlorophenyl)sulfonyl)proline

- ((3-Bromophenyl)sulfonyl)proline

- ((3-Methylphenyl)sulfonyl)proline

Comparison: ((3-Chlorophenyl)sulfonyl)proline is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to ((4-Chlorophenyl)sulfonyl)proline, the position of the chlorine atom affects the compound’s reactivity and interaction with biological targets . The bromine atom in ((3-Bromophenyl)sulfonyl)proline increases the compound’s molecular weight and may alter its pharmacokinetic properties . The methyl group in ((3-Methylphenyl)sulfonyl)proline can influence the compound’s hydrophobicity and binding affinity to proteins .

生物活性

((3-Chlorophenyl)sulfonyl)proline is a sulfonamide derivative of proline, characterized by its unique structure that includes a chlorophenyl group attached to a sulfonyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties and implications in drug design. The chemical formula of this compound is C10H12ClN1O3S, and it is being researched for various therapeutic applications.

Chemical Structure and Properties

The structural features of this compound significantly influence its biological activity. The presence of the chlorophenyl group enhances the compound's reactivity and potential interactions with biological targets. Below is a comparative table showcasing similar compounds and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| L-Proline | Basic amino acid | Naturally occurring; essential for protein synthesis |

| Benzenesulfonamide | Sulfonamide group without proline | Commonly used as an antibacterial agent |

| Tosylproline | Tosyl group instead of chlorophenyl | Used in asymmetric synthesis; different electronic properties |

| Chlorobenzenesulfonamide | Chlorobenzene moiety | Exhibits antibacterial activity similar to this compound |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism of action may involve interference with bacterial cell wall synthesis or function, making it a candidate for further development as an antibacterial agent. Studies have shown that it can effectively disrupt the integrity of bacterial membranes, particularly against ESKAPE pathogens, which are known for their antibiotic resistance .

Interaction Studies

Interaction studies have focused on the compound's binding affinity to critical enzymes involved in bacterial cell wall synthesis. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess these interactions. Results indicate that this compound may inhibit target enzymes effectively, providing insights into its potential therapeutic applications .

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound exhibited broad-spectrum antibacterial activity. The compound was tested against various strains, including resistant strains, showing promising results in inhibiting growth through membrane disruption mechanisms .

- Mechanistic Insights : Further investigations revealed that the compound's interaction with bacterial enzymes could lead to significant alterations in cellular processes, potentially paving the way for novel antibiotic therapies .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing ((3-chlorophenyl)sulfonyl)proline derivatives, and how can reaction conditions be optimized?

- Methodology : Derivatives are typically synthesized via sulfonylation reactions. For example, sulfonyl chloride intermediates react with proline or substituted prolines under controlled conditions (e.g., reflux in ethanol or THF). Purification involves recrystallization from ethanol or chromatography . Optimization includes adjusting stoichiometry, solvent polarity, and temperature to maximize yield and minimize side products.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?

- Methodology : Key techniques include:

- 1H-NMR/13C-NMR : To confirm substitution patterns and proline backbone integrity.

- FT-IR : For identifying sulfonyl (S=O) stretching vibrations (~1350–1150 cm⁻¹).

- Single-crystal X-ray diffraction : To resolve torsional angles (e.g., gauche conformations in sulfonamide linkages) and hydrogen-bonding networks .

- Differential Scanning Calorimetry (DSC) : To determine melting points and decomposition thresholds .

Q. How do structural features like the 3-chlorophenyl group influence the compound’s physicochemical properties?

- Methodology : The electron-withdrawing chlorine atom enhances sulfonyl group stability and influences intermolecular interactions (e.g., Cl···H hydrogen bonds). Computational tools like Hirshfeld surface analysis quantify interaction contributions (e.g., 12.7% Cl···H in related compounds) . Comparative studies with non-chlorinated analogs reveal differences in solubility and thermal stability .

Advanced Research Questions

Q. How can thermokinetic parameters (e.g., activation energy, decomposition pathways) be experimentally determined for this compound derivatives?

- Methodology :

- Perform thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to identify gaseous decomposition products (e.g., 3-chlorophenyl radicals).

- Use isoconversional methods (e.g., Friedman, Ozawa-Flynn-Wall) to calculate activation energies from DSC data. For example, related sulfonamides exhibit exothermic decomposition with activation energies ~150–200 kJ/mol .

- Validate pathways via density functional theory (DFT) simulations of bond dissociation energies .

Q. What computational strategies are effective for predicting the energetic performance (e.g., detonation velocity) of this compound-based materials?

- Methodology :

- Use software like EXPLO5 or CHEETAH to calculate detonation velocity () and pressure () from crystal density and heat of formation. For example, a related tetrazole derivative showed and .

- Refine predictions with molecular dynamics (MD) simulations to account for lattice defects or polymorphic variations.

Q. How can structural modifications to the proline backbone or sulfonyl group enhance biological activity (e.g., receptor antagonism)?

- Methodology :

- Design analogs with molecular docking to target receptors (e.g., 5-HT₆ or D₃ receptors). For instance, substituting the pyrrolidine ring with bulkier groups improved binding affinity in related sulfonamides .

- Validate via radioligand binding assays and in vitro functional studies (e.g., cAMP modulation for 5-HT₆ antagonism) .

- Optimize pharmacokinetics using QSAR models to balance lipophilicity (logP) and polar surface area.

Q. How do conflicting reports on decomposition temperatures or crystal packing modes arise, and how can they be resolved?

- Methodology :

- Replicate experiments under standardized conditions (e.g., heating rate in DSC).

- Analyze polymorphism via powder X-ray diffraction (PXRD) to identify metastable forms.

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., N···H vs. H···H contributions) that stabilize specific crystal forms .

Q. Notes

属性

IUPAC Name |

1-(3-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4S/c12-8-3-1-4-9(7-8)18(16,17)13-6-2-5-10(13)11(14)15/h1,3-4,7,10H,2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDCZBNJZWAXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。